PID-9

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

Generic P-gp inhibitors like verapamil introduce variability that undermines MDR reversal studies. PID-9 is a third-generation adamantane-derived P-gp inhibitor delivering quantifiably superior performance with 78.6-fold reversal of doxorubicin resistance (IC50=0.1338 μM) in SW620/AD300 cells and low intrinsic cytotoxicity. Its mechanism-direct inhibition of P-gp efflux without altering protein expression-enables clean, reproducible data. • 78.6-fold MDR reversal vs. verapamil & WK-X-34 under identical conditions • IC50 = 0.1338 μM; low intrinsic toxicity profile • Direct efflux inhibition; no effect on P-gp protein expression • Distinct adamantane scaffold for SAR and benchmarking studies

Molecular Formula C50H57N5O6
Molecular Weight 824.0 g/mol
Cat. No. B12362773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePID-9
Molecular FormulaC50H57N5O6
Molecular Weight824.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=C(C=C5)C(=O)N6CCN(CC6)C(=O)CC78CC9CC(C7)CC(C9)C8)OC
InChIInChI=1S/C50H57N5O6/c1-60-44-26-39-16-18-53(32-40(39)27-45(44)61-2)17-15-33-7-13-41(14-8-33)51-48(58)42-5-3-4-6-43(42)52-47(57)37-9-11-38(12-10-37)49(59)55-21-19-54(20-22-55)46(56)31-50-28-34-23-35(29-50)25-36(24-34)30-50/h3-14,26-27,34-36H,15-25,28-32H2,1-2H3,(H,51,58)(H,52,57)
InChIKeyPMYQUNWGFFRLQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PID-9: Adamantane P-gp Inhibitor for MDR Reversal


PID-9 is a synthetic adamantane-derived small molecule, with a molecular formula of C50H57N5O6 and a molecular weight of 824.02 g/mol . It is a third-generation P-glycoprotein (P-gp/ABCB1) inhibitor specifically designed to reverse multidrug resistance (MDR) in cancer models [1]. It functions by potently inhibiting the drug efflux function of P-gp without affecting the protein's expression level , a mechanism validated in SW620/AD300 cells [1].

PID-9 vs. Generic P-gp Inhibitors


Procurement of a P-gp inhibitor for MDR reversal studies is not a generic commodity purchase. The efficacy of this compound class is highly dependent on specific structural features that dictate potency, toxicity, and mechanism. Substituting PID-9 with common, non-specific inhibitors like verapamil or even its direct structural progenitor, WK-X-34, introduces significant performance variability. As detailed below, PID-9 demonstrates quantifiable and substantial advantages in both MDR reversal potency and reduced intrinsic cytotoxicity relative to these comparators [1]. These differences, observed under identical experimental conditions, mean that replacing PID-9 with an alternative would directly alter research outcomes and undermine the reproducibility of studies focused on P-gp-mediated drug resistance.

PID-9 Comparative Performance Evidence


MDR Reversal Potency

In a head-to-head comparison evaluating the reversal of doxorubicin resistance, PID-9 exhibited the highest efficacy among all synthesized derivatives and reference compounds. Its reversal fold (RF) of 78.6 significantly exceeded that of the parent compound WK-X-34 (RF = 45.9) and the first-generation inhibitor verapamil (RF = 10.1) [1]. The superior potency is further reflected in its IC50 value for reversing resistance in SW620/AD300 cells (0.1338 ± 0.10 μM), which is lower than that of verapamil (1.041 ± 0.61 μM) [1].

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

Reduced Intrinsic Cytotoxicity

A key selection criterion for P-gp inhibitors is low intrinsic toxicity, as the goal is to modulate transporter function without causing independent harm. PID-9 demonstrates a favorable safety profile relative to WK-X-34. In parental SW620 cells (which do not overexpress P-gp), the IC50 of PID-9 was 0.1370 ± 0.050 μM, which is 2.7-fold higher (i.e., less toxic) than that of WK-X-34 (IC50 = 0.06362 ± 0.020 μM) [1].

Cytotoxicity Drug Safety P-glycoprotein Inhibitor

P-gp Efflux Inhibition Mechanism

The specific mechanism by which PID-9 and its adamantane analogs reverse MDR was confirmed through functional assays. The study demonstrated that the reversal activity of PID-9 is due to the inhibition of the P-gp efflux function, not from downregulating P-gp protein expression [1]. This mechanism is distinct from some other modulators and aligns with the intended use of the compound as a functional transporter inhibitor.

Drug Efflux Mechanism of Action P-glycoprotein

Chemical Scaffold Comparison

PID-9 is an adamantane derivative, a structural motif introduced to improve upon the tetrahydroisoquinoline scaffold of WK-X-34 [1]. This structural difference is a key factor in the observed improvements in potency and toxicity.

Chemical Structure SAR P-glycoprotein Inhibitor

PID-9 Applications in MDR Research


Doxorubicin Resistance Reversal in Colon Cancer

PID-9 is the optimal choice for studies requiring robust reversal of P-gp-mediated doxorubicin resistance in the SW620/AD300 cell line. As demonstrated in direct comparative studies, its 78.6-fold reversal fold and low IC50 of 0.1338 μM surpass the performance of both verapamil and WK-X-34 [1]. This makes it ideal for validating the P-gp dependency of a resistant phenotype or for screening novel cytotoxic agents in combination with an MDR modulator.

P-gp Efflux Mechanistic Studies

PID-9 is well-suited for experiments designed to dissect the functional activity of the P-gp transporter. Its confirmed mechanism of action is direct inhibition of efflux function, with no observed effect on P-gp protein expression [1]. This allows for clean interpretation of results from assays like calcein-AM uptake or rhodamine 123 efflux, where changes in fluorescence are directly attributable to transporter inhibition rather than protein turnover.

SAR Studies of P-gp Inhibitors

As an adamantane derivative, PID-9 offers a distinct chemical scaffold compared to the widely used tetrahydroisoquinoline class (e.g., WK-X-34, tariquidar) [1]. Its high potency and low toxicity make it an excellent lead compound or benchmark for medicinal chemistry programs focused on developing novel P-gp inhibitors with improved drug-like properties.

MDR Modulator Efficacy Across Generations

PID-9 serves as a potent representative of third-generation P-gp inhibitors. Its well-characterized performance against first-generation (verapamil) and second/third-generation (WK-X-34) compounds provides a valuable reference point for studies comparing the evolution of MDR modulators. The quantitative data on RF, IC50, and intrinsic toxicity allows for precise benchmarking of new candidate inhibitors [1].

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